3-(叔丁氧基)-3-氧代丙酸钾

描述

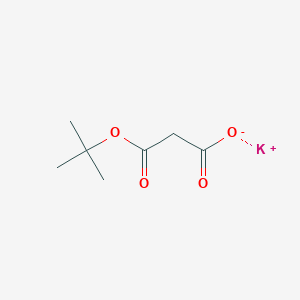

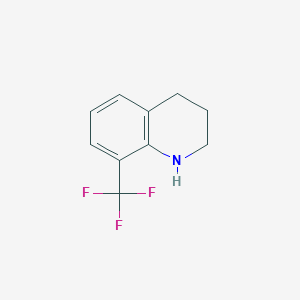

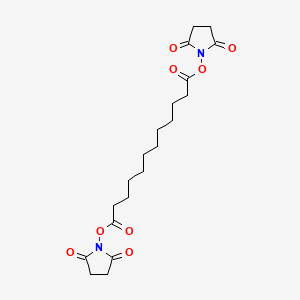

Potassium 3-(tert-butoxy)-3-oxopropanoate, also known as Potassium (3- (tert-butoxy)-3-oxopropyl)trifluoroborate , is a chemical compound with the CAS Number: 1023357-66-5 . It is often depicted as a salt and behaves as such . This compound is a colorless solid .

Synthesis Analysis

Potassium 3-(tert-butoxy)-3-oxopropanoate is often generated in situ for laboratory use because samples are so moisture-sensitive and older samples are often of low purity . It is prepared by the reaction of dry tert-butyl alcohol with potassium metal . The solid is obtained by evaporating these solutions followed by heating the solid .Physical And Chemical Properties Analysis

Potassium 3-(tert-butoxy)-3-oxopropanoate is a solid . It’s worth noting that Potassium tert-butoxide, a related compound, is a colorless solid and reacts with water .科学研究应用

农业和作物营养

钾在农业中至关重要,它显著影响作物的产量和质量。它在植物耐逆性、光合产物再分配和作物的整体营养价值中起着至关重要的作用。研究表明,钾在减轻植物的生物和非生物胁迫、增强抗病性和提高耐旱性方面具有重要意义。钾在农业生态系统中的作用至关重要,研究重点是优化其利用以确保可持续的农业实践和粮食安全 (Zörb、Senbayram 和 Peiter,2014 年)。

环境修复

钾化合物,如铁酸钾(VI),因其强氧化性而用于环境修复。这些化合物在水消毒、有机污染物降解和废水处理中是有效的。由于其无毒副产物和去除水和土壤中污染物的效率,它们在环境应用中具有优势。铁酸钾(VI) 在处理各种污染物中的应用凸显了其作为传统化学处理方法的生态友好型替代品的潜力 (Jiang,2007 年)。

生物分离和生物技术

在生物技术中,基于钾的方法,如三相分配 (TPP),被用于生物活性分子的非色谱分离。TPP 涉及叔丁醇和钾盐,以其在纯化蛋白质、酶和其他生物活性化合物方面的效率、可扩展性和生态友好性而闻名。该技术的通用性和绿色方法使其成为生物分离过程的诱人选择,突出了钾在科学研究中的创新应用 (Yan 等,2018 年)。

作用机制

Target of Action

Potassium 3-(tert-butoxy)-3-oxopropanoate, also known as Potassium tert-butoxide (KOt-Bu), is a strong base . It is traditionally used as a non-nucleophilic base in organic synthesis . The primary targets of this compound are protons (H+) in organic compounds .

Mode of Action

Potassium tert-butoxide is a bulky base . It attacks things that are out in the open with fierce and sturdy determination . Anything that requires the least bit of navigation through a narrow opening is going to be difficult . This means that tert-butoxide is very sensitive to steric interactions . Steric interactions are the repulsive interactions between electron clouds that happens when atoms “bump” into each other .

Biochemical Pathways

Potassium tert-butoxide is widely employed in organic synthesis to mediate the construction of C–C, C–O, C–N, C–S and miscellaneous bonds in good to excellent yields . It can be used to catalyze the Michael addition reaction, Pinacol rearrangement reaction and Ramberg-Backlund rearrangement reaction .

Pharmacokinetics

It is known to react with water , which could potentially affect its bioavailability. It is soluble in hexane, toluene, diethyl ether and tetrahydrofuran .

Result of Action

The result of Potassium tert-butoxide’s action is the formation of new bonds in organic compounds . For example, it can be used to form the “less substituted” alkenes in elimination reactions . Most of the time, elimination reactions favor the “more substituted” alkene – that is, the Zaitsev product. When tert-butoxide is used, it will preferentially remove the proton from the smaller group .

Action Environment

The action of Potassium tert-butoxide is influenced by environmental factors. It is moisture-sensitive and reacts violently with water and acids, possibly leading to fire . It is also incompatible with halogenated hydrocarbons, alcohols, strong oxidizing agents, ketones, and carbon dioxide .

安全和危害

Potassium 3-(tert-butoxy)-3-oxopropanoate has several safety and hazard concerns. It has been labeled with the signal word “Danger” and has hazard statements H314-H290 . Potassium tert-butoxide, a related compound, is a very strong base that rapidly attacks living tissue and forms explosive mixtures when treated with dichloromethane .

属性

IUPAC Name |

potassium;3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O4.K/c1-7(2,3)11-6(10)4-5(8)9;/h4H2,1-3H3,(H,8,9);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVBPZZKELHNMDZ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(=O)[O-].[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11KO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bicyclo[3.1.1]heptane-1,5-dicarboxylic acid](/img/structure/B3153178.png)

![3-[(1R)-3-[Bis(1-methylethyl)amino]-1-phenylpropyl]-4-(phenylmethoxy)benzoic acid](/img/structure/B3153198.png)

![O-[(3,5-dichlorophenyl)methyl]hydroxylamine](/img/structure/B3153265.png)